4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde
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Overview
Description
4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde is a chemical compound that features a pyrimidine ring substituted with a chlorine atom and a methyl group, connected to a benzaldehyde moiety through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine.
Substitution Reaction: The chlorine atom on the pyrimidine ring can be substituted with a hydroxyl group to form 4-hydroxy-6-methylpyrimidine.
Etherification: The hydroxyl group on the pyrimidine ring is then reacted with 3-methoxybenzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzoic acid.
Reduction: 4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzyl alcohol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound shares the pyrimidine ring with similar substitutions but lacks the benzaldehyde moiety.
4-Chloro-6-methylpyrimidine: Similar pyrimidine structure but without the ether linkage to the benzaldehyde.
Uniqueness
4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde is unique due to its combination of a substituted pyrimidine ring and a benzaldehyde moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(6-chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-15-12(14)6-13(16-8)19-10-4-3-9(7-17)5-11(10)18-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOIAUKHTDCWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)OC2=C(C=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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